Cirazoline hydrochloride

Beschreibung

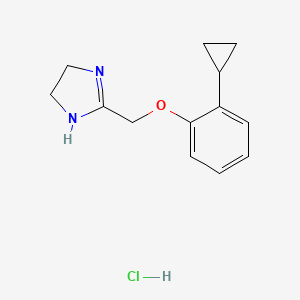

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13;/h1-4,10H,5-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRXWLWUUDJHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2OCC3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59939-16-1 (Parent) | |

| Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70193610 | |

| Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40600-13-3 | |

| Record name | 1H-Imidazole, 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40600-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cirazoline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW7L9T3TSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cirazoline Hydrochloride: An In-depth Technical Guide to its Function as an α1-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirazoline (B1222771) hydrochloride is a potent and selective α1-adrenergic receptor agonist with a complex pharmacological profile. It acts as a full agonist at the α1A-adrenergic receptor and a partial agonist at the α1B and α1D subtypes.[1][2] This differential activity, coupled with its imidazoline (B1206853) structure, makes it a valuable tool for dissecting the physiological and pathological roles of α1-adrenergic receptor subtypes. This guide provides a comprehensive overview of cirazoline hydrochloride, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols for its study, and a visual representation of its associated signaling pathways.

Introduction

The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[3][4] Three distinct subtypes have been identified: α1A, α1B, and α1D.[3] These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, most notably the regulation of smooth muscle contraction and, consequently, blood pressure.[3][5] this compound's selectivity for the α1A subtype has made it an important pharmacological tool in both basic research and early-stage drug discovery.[6]

Chemical Properties

| Property | Value |

| IUPAC Name | 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |

| Molecular Formula | C₁₃H₁₇ClN₂O |

| Molecular Weight | 252.74 g/mol |

| CAS Number | 40600-13-3 |

Pharmacology

Mechanism of Action

This compound exerts its effects by binding to and activating α1-adrenergic receptors. These receptors are primarily coupled to the Gq/11 family of G proteins.[3][5] Upon agonist binding, a conformational change in the receptor leads to the activation of Gq/11, which in turn activates phospholipase C (PLC).[3][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[3] The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to a cellular response.[3][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of this compound at the human α1-adrenergic receptor subtypes.

Table 1: Binding Affinity of this compound at α1-Adrenergic Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) | Reference(s) |

| α1A | 7.92 | 120 | [8] |

| α1B | 6.02 | 960 | [8] |

| α1D | 6.18 | 660 | [8] |

Table 2: Functional Potency of this compound at α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Assay | pEC50 | EC50 (nM) | Agonist Activity | Reference(s) |

| α1A | Ca²⁺ Mobilization | 7.15 | 70.7 | Full Agonist | [8] |

| α1B | Ca²⁺ Mobilization | 7.10 | 79.4 | Partial Agonist | [8] |

| α1D | Ca²⁺ Mobilization | 6.62 | 239.8 | Partial Agonist | [8] |

Signaling Pathways

Activation of α1-adrenergic receptors by cirazoline initiates a cascade of intracellular events. While the canonical pathway involves Gq/PLC activation, there is evidence for subtype-specific signaling, particularly in the activation of mitogen-activated protein kinase (MAPK) pathways.[4][9][10]

Caption: Canonical α1-Adrenergic Receptor Signaling Pathway.

References

- 1. Cirazoline - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Receptor Binding Affinity of Cirazoline Hydrochloride for α1-Adrenergic Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Cirazoline hydrochloride for the α1A, α1B, and α1D adrenergic receptor subtypes. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and a visual representation of the associated signaling pathways.

Introduction to Cirazoline and α1-Adrenergic Receptors

Cirazoline is an imidazoline (B1206853) derivative that acts as a potent α-adrenergic receptor agonist. It is recognized for its vasoconstrictive properties and has been utilized as a pharmacological tool to study the roles of α1-adrenoceptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in regulating various physiological processes, including smooth muscle contraction, blood pressure regulation, and neurotransmission. The α1-adrenergic receptors are further classified into three subtypes: α1A, α1B, and α1D, each with distinct tissue distribution and signaling characteristics. Understanding the binding affinity and functional activity of ligands like Cirazoline for these subtypes is paramount for the development of selective therapeutic agents with improved efficacy and reduced side effects.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human α1A, α1B, and α1D adrenergic receptor subtypes has been determined through radioligand binding assays. The affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Radioligand binding studies have shown that Cirazoline exhibits a higher affinity for the α1A-subtype compared to the α1B and α1D-subtypes[1]. Functionally, Cirazoline acts as a full agonist at the α1A adrenergic receptor and a partial agonist at both the α1B and α1D adrenergic receptors[2][3].

Table 1: Binding Affinity (Ki) of this compound for α1-Adrenergic Receptor Subtypes [2]

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand |

| α1A | 120 | CHO | [125I]-HEAT |

| α1B | 960 | CHO | [125I]-HEAT |

| α1D | 660 | CHO | [125I]-HEAT |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of Cirazoline for α1-adrenergic receptor subtypes is typically performed using a competitive radioligand binding assay. The following protocol outlines the key steps involved in such an assay using Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human α1A, α1B, or α1D adrenergic receptor subtypes and [125I]-HEAT (BE 2254) as the radioligand[1].

Materials and Reagents

-

Cell Culture: CHO cells stably transfected with the human α1A, α1B, or α1D adrenergic receptor gene.

-

Radioligand: [125I]-HEAT (iodo-2-[β-(4-hydroxyphenyl)-ethyl-aminomethyl]-tetralone), a high-affinity α1-adrenoceptor antagonist[4].

-

Competitor Ligand: this compound.

-

Non-specific Binding Control: Phentolamine or another suitable high-concentration α-adrenergic antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Washing Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Step-by-Step Procedure

-

Membrane Preparation:

-

Culture CHO cells expressing the specific α1-adrenergic receptor subtype to near confluence.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competing ligand (Cirazoline).

-

Total Binding: Add a fixed concentration of [125I]-HEAT and the membrane preparation to the assay buffer.

-

Non-specific Binding: Add a fixed concentration of [125I]-HEAT, the membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) to the assay buffer.

-

Competition: Add a fixed concentration of [125I]-HEAT, the membrane preparation, and varying concentrations of Cirazoline to the assay buffer.

-

Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with several volumes of ice-cold washing buffer to remove unbound radioligand.

-

Place the filters in counting vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Cirazoline concentration.

-

Determine the IC50 value (the concentration of Cirazoline that inhibits 50% of the specific binding of [125I]-HEAT) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways of α1-Adrenergic Receptor Subtypes

Upon activation by an agonist like Cirazoline, all three α1-adrenergic receptor subtypes primarily couple to Gq/11 G-proteins, initiating a canonical signaling cascade that leads to an increase in intracellular calcium. However, there is evidence for subtype-specific differences in downstream signaling, particularly in the activation of other pathways like phospholipase A2 and mitogen-activated protein kinase (MAPK) pathways[5].

α1A-Adrenergic Receptor Signaling Pathway

The α1A-adrenergic receptor, upon activation, robustly activates the Gq/11 pathway. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). Additionally, the α1A subtype has been shown to activate all three major MAPK pathways: ERK, JNK, and p38[5].

α1B-Adrenergic Receptor Signaling Pathway

Similar to the α1A subtype, the α1B-adrenergic receptor activates the Gq/11-PLC-IP3/DAG pathway. However, studies have indicated that the α1B subtype may also couple to other G-proteins and activate different downstream effectors. For instance, α1B receptor stimulation has been linked to the activation of phospholipase A2 (PLA2) and the activation of the ERK and p38 MAPK pathways, but not the JNK pathway[5].

α1D-Adrenergic Receptor Signaling Pathway

The α1D-adrenergic receptor also couples to the Gq/11-PLC-IP3/DAG pathway to increase intracellular calcium. While it is known to activate the ERK MAPK pathway, it does not appear to activate the JNK or p38 pathways[5]. Some studies suggest that the α1D subtype may also be linked to the activation of phospholipase A2[5]. The α1D receptor is also noted for its role in mediating vasoconstriction in response to catecholamines[6].

Conclusion

This technical guide has provided a detailed examination of the binding affinity of this compound for the α1A, α1B, and α1D adrenergic receptor subtypes. The quantitative data clearly demonstrates a preferential binding of Cirazoline to the α1A subtype. The outlined experimental protocol for radioligand binding assays offers a robust methodology for determining the binding characteristics of this and other compounds. Furthermore, the visualization of the signaling pathways highlights the common Gq-coupled mechanism of action and the subtle, yet important, subtype-specific differences in downstream signaling. This comprehensive information is critical for researchers and drug development professionals working to understand the pharmacology of α1-adrenergic receptors and to design novel, subtype-selective ligands for therapeutic applications.

References

- 1. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Cirazoline - Wikipedia [en.wikipedia.org]

- 4. [125I]-HEAT:fifty percent of the ligand can bind to the alpha1-adrenoceptors with extremely high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The α1D-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Cirazoline hydrochloride (CAS 40600-13-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirazoline hydrochloride (CAS 40600-13-3) is a potent and selective alpha-1 adrenergic receptor agonist with a well-characterized pharmacological profile. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, with a focus on its interaction with adrenergic receptors and subsequent signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development activities.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Cirazoline. Its chemical name is 2-[(2-Cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole hydrochloride.[1]

Chemical Structure:

-

Molecular Formula: C₁₃H₁₆N₂O · HCl[1]

-

Molecular Weight: 252.74 g/mol [1]

-

CAS Number: 40600-13-3[1]

-

Appearance: White solid[1]

-

SMILES: Cl.C1CN=C(COc2ccccc2C3CC3)N1[1]

The structure features a central imidazole (B134444) ring, a cyclopropylphenoxy methyl group, and is supplied as a hydrochloride salt.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂O · HCl | [1] |

| Molecular Weight | 252.74 g/mol | [1] |

| CAS Number | 40600-13-3 | [1] |

| Appearance | White solid | [1] |

| Solubility | Water: >35 mg/mL | [1] |

Pharmacological Properties

Cirazoline is a selective α1-adrenoceptor agonist and also acts as a non-selective ligand for imidazoline (B1206853) binding sites.[1] It exhibits full agonism at the α1A-adrenergic receptor and partial agonism at the α1B and α1D subtypes.[2] This pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of these receptors.

Receptor Binding Affinities

The binding affinities (Ki) of Cirazoline for different human cloned α1-adrenoceptor subtypes have been determined through radioligand binding assays.

| Receptor Subtype | Ki (nM) | Reference |

| α1A-Adrenergic Receptor | 120 | [3][4] |

| α1B-Adrenergic Receptor | 960 | [3][4] |

| α1D-Adrenergic Receptor | 660 | [3][4] |

Functional Activity

The functional activity of Cirazoline has been assessed by measuring its ability to elicit a response, such as an increase in intracellular calcium concentration, in cells expressing specific receptor subtypes.

| Receptor Subtype | Agonist Activity | EC₅₀ (nM) | Reference |

| α1A-Adrenergic Receptor | Full Agonist | 70.7 | [5] |

| α1B-Adrenergic Receptor | Partial Agonist | 79.4 | [5] |

| α1D-Adrenergic Receptor | Partial Agonist | 239.8 | [5] |

| α2-Adrenergic Receptor | Antagonist | pA₂ = 7.56 | [5][6] |

Mechanism of Action and Signaling Pathways

As an α1-adrenergic receptor agonist, Cirazoline primarily exerts its effects through the activation of Gq-protein coupled receptors. This initiates a well-defined intracellular signaling cascade.

Gq-Protein Coupled Receptor Signaling Pathway

The binding of Cirazoline to the α1-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq (Gαq) dissociates and activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cascade of cellular responses.

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the chemical and pharmacological properties of this compound.

Synthesis of 2-((2-cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazole hydrochloride

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

General Protocol:

-

Solvent Selection: Test the solubility of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile (B52724), water, or mixtures) to find a suitable recrystallization solvent or solvent system.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot (near boiling) solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of chemical compounds. A reverse-phase HPLC method is commonly used for polar compounds like this compound.

General Protocol:

-

Column: A C18 reverse-phase column is a common choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH of the mobile phase would need to be optimized to achieve good separation.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220-280 nm).

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. A competitive binding assay is typically used to determine the Ki of an unlabeled ligand like Cirazoline.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the adrenergic receptor subtypes of interest.

-

Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1-receptors) and varying concentrations of unlabeled this compound.

-

Separation: After incubation, separate the bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity trapped on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC₅₀ (the concentration of Cirazoline that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Measurement

The functional activity of Cirazoline as an α1-agonist can be assessed by measuring its ability to increase intracellular calcium concentration ([Ca²⁺]i). This is often done using fluorescent calcium indicators like Fura-2 AM.

General Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) expressing the α1-adrenergic receptor subtype of interest on glass coverslips.

-

Dye Loading: Load the cells with the calcium-sensitive dye Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where it is then cleaved by intracellular esterases, trapping the active Fura-2 inside the cell.

-

Measurement: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Stimulation: Perfuse the cells with a buffer containing a known concentration of this compound.

-

Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Calibration: At the end of each experiment, calibrate the fluorescence signal by determining the maximum fluorescence ratio (Rmax) in the presence of a calcium ionophore (e.g., ionomycin) and high extracellular calcium, and the minimum fluorescence ratio (Rmin) in the presence of a calcium chelator (e.g., EGTA). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.

Conclusion

This compound is a valuable pharmacological tool for the study of α1-adrenergic receptors. Its well-defined chemical structure, physicochemical properties, and selective agonist activity make it an important compound for researchers in pharmacology, physiology, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of modulating α1-adrenergic signaling pathways.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. mt.com [mt.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home Page [chem.ualberta.ca]

- 6. researchgate.net [researchgate.net]

Cirazoline Hydrochloride: A Technical Guide to its Partial Agonist Activity at α1B and α1D Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological activity of cirazoline (B1222771) hydrochloride as a partial agonist at the α1B and α1D adrenergic receptor subtypes. Cirazoline, an imidazoline (B1206853) derivative, is a well-characterized α-adrenergic agonist with complex subtype selectivity, acting as a full agonist at the α1A subtype and a partial agonist at the α1B and α1D subtypes.[1][2] This document provides a comprehensive overview of its binding affinity, functional potency, and the experimental methodologies used to characterize these properties, making it a valuable resource for researchers in pharmacology and drug development.

Quantitative Pharmacological Data

The partial agonist activity of cirazoline at α1B and α1D adrenoceptors is defined by its binding affinity (Ki), potency (EC50), and maximal effect (Emax) relative to the endogenous full agonist, norepinephrine. The following tables summarize the key quantitative data for cirazoline at these receptor subtypes.

Table 1: Binding Affinity (Ki) of Cirazoline at Human α1-Adrenoceptor Subtypes

| Receptor Subtype | Cirazoline Ki (nM) | Reference |

| α1B | 960 | [3][4] |

| α1D | 660 | [3][4] |

Ki values were determined using radioligand binding assays with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human α1-adrenoceptor subtypes.[3]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Cirazoline at Human α1-Adrenoceptor Subtypes

| Receptor Subtype | Cirazoline EC50 (nM) | Cirazoline Emax (% of Norepinephrine) | Reference |

| α1B | 79.4 | ~50% | [3][5] |

| α1D | 239.8 | ~50% | [3][5] |

EC50 and Emax values were determined from functional assays measuring intracellular calcium mobilization in CHO cells stably expressing the respective human α1-adrenoceptor subtypes.[3]

Signaling Pathways of α1B and α1D Adrenoceptors

Activation of both α1B and α1D adrenoceptors by an agonist like cirazoline initiates a canonical signaling cascade through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.

Caption: Canonical Gq signaling pathway for α1B/α1D adrenoceptors.

Experimental Protocols

The characterization of cirazoline's activity at α1B and α1D adrenoceptors relies on two key types of in vitro experiments: radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of cirazoline for the α1B and α1D adrenoceptors. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor ligand (in this case, cirazoline) to displace the radioligand.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding either the human α1B or α1D adrenoceptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin, a high-affinity α1-adrenoceptor antagonist), and a range of concentrations of unlabeled cirazoline hydrochloride.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of cirazoline.

-

Plot the specific binding as a function of the logarithm of the cirazoline concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of cirazoline that inhibits 50% of the specific radioligand binding) from the competition curve.

-

Calculate the Ki value (the inhibition constant for cirazoline) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Intracellular Calcium Mobilization

This assay is used to determine the potency (EC50) and efficacy (Emax) of cirazoline as a partial agonist. It measures the increase in intracellular calcium concentration that occurs upon receptor activation.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

-

Cell Preparation and Dye Loading:

-

Plate CHO cells stably expressing either the human α1B or α1D adrenoceptor onto glass coverslips or in a 96-well plate suitable for fluorescence measurements.

-

Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM).[6][7] Fura-2 AM is cell-permeant and is hydrolyzed by intracellular esterases to the active, membrane-impermeant form, Fura-2.

-

After the loading period (e.g., 30-60 minutes at 37°C), wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

-

-

Calcium Measurement:

-

Mount the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging, or place the 96-well plate into a fluorescence plate reader.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[8]

-

Establish a baseline fluorescence ratio before adding the agonist.

-

-

Agonist Stimulation:

-

Add varying concentrations of this compound to the cells and continuously record the fluorescence ratio to monitor the change in intracellular calcium concentration.

-

For comparison and to determine the maximal response, also stimulate the cells with a saturating concentration of a full agonist, such as norepinephrine.

-

-

Data Analysis:

-

Calculate the peak change in the fluorescence ratio for each concentration of cirazoline.

-

Plot the change in fluorescence ratio against the logarithm of the cirazoline concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of cirazoline that produces 50% of its maximal response) from the dose-response curve.

-

Calculate the Emax value as the maximal response to cirazoline, typically expressed as a percentage of the maximal response to the full agonist norepinephrine.

-

Conclusion

This technical guide provides a detailed overview of the partial agonist activity of this compound at α1B and α1D adrenoceptors. The provided quantitative data, signaling pathway diagrams, and experimental methodologies offer a solid foundation for researchers and drug development professionals working with this compound. The distinct pharmacological profile of cirazoline, with its subtype-specific agonist and partial agonist activities, makes it a valuable tool for dissecting the physiological and pathological roles of α1-adrenoceptor subtypes.

References

- 1. Cirazoline - Wikipedia [en.wikipedia.org]

- 2. Cirazoline (free base) | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Adrenergic Receptor Antagonist | TargetMol [targetmol.com]

- 5. α1A- and α1B-Adrenergic Receptors Differentially Modulate Antidepressant-Like Behavior in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

Understanding Cirazoline hydrochloride's antagonist activity at α2-adrenergic receptors

For Immediate Release

This technical guide provides an in-depth analysis of the antagonist activity of cirazoline (B1222771) hydrochloride at α2-adrenergic receptors. Primarily recognized as a potent α1-adrenergic receptor agonist, cirazoline exhibits a unique pharmacological profile, also acting as a competitive antagonist at α2-adrenergic receptors. This document, intended for researchers, scientists, and drug development professionals, consolidates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of this lesser-known characteristic of cirazoline.

Executive Summary

Cirazoline hydrochloride, a well-established α1-adrenergic agonist, demonstrates significant competitive antagonist activity at α2-adrenergic receptors. Functional studies using isolated guinea-pig ileum have determined a pA2 value of 7.56 for cirazoline, indicating potent competitive antagonism. This dual action as a potent α1-agonist and an α2-antagonist makes cirazoline a compound of interest for further pharmacological investigation. While its affinity for α1-adrenergic and imidazoline (B1206853) receptors is documented, specific binding affinities (Ki values) for the individual α2-adrenergic receptor subtypes (α2A, α2B, α2C) are not extensively reported in publicly available literature. This guide presents the existing quantitative functional data and provides detailed experimental protocols for assessing α2-adrenergic antagonism, offering a foundational resource for future research in this area.

Quantitative Data: Antagonist Potency of Cirazoline

The antagonist potency of cirazoline at α2-adrenergic receptors has been primarily characterized through functional assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Species/Tissue | Experimental Model | Agonist | Reference |

| pA2 | 7.56 | Guinea Pig | Field-Stimulated Ileum | Norepinephrine (B1679862) | [1] |

Signaling Pathways and Experimental Visualization

To elucidate the mechanisms and experimental approaches discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the α2-adrenergic receptor signaling pathway and a typical experimental workflow for determining antagonist activity.

Experimental Protocols

Functional Assessment of α2-Adrenergic Antagonism in Guinea-Pig Ileum

This protocol is based on the methodology used to determine the pA2 value of cirazoline.

Objective: To determine the antagonist potency (pA2) of cirazoline at presynaptic α2-adrenergic receptors in a classic isolated tissue preparation.

Materials:

-

Male guinea pigs

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Norepinephrine hydrochloride (agonist)

-

This compound (antagonist)

-

Yohimbine hydrochloride (selective α2-antagonist for control)

-

Organ bath with temperature control (37°C) and aeration (95% O2, 5% CO2)

-

Isotonic transducer and recording system

-

Field stimulator

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and isolate a segment of the ileum.

-

Prepare a longitudinal muscle-myenteric plexus preparation.

-

Mount the tissue in a 10 mL organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Eliciting Twitch Responses:

-

Induce twitch responses via field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage). These twitches are due to the release of acetylcholine (B1216132) from postganglionic cholinergic nerves.

-

-

Agonist Concentration-Response Curve:

-

Once stable twitch responses are obtained, add cumulative concentrations of norepinephrine to the organ bath to inhibit the twitch response.

-

Record the percentage of inhibition for each concentration to construct a control concentration-response curve.

-

-

Antagonist Incubation:

-

Wash the tissue thoroughly to remove the agonist and allow the twitch response to return to baseline.

-

Introduce a known concentration of cirazoline into the bath and allow it to incubate for a predetermined period (e.g., 30 minutes) to reach equilibrium.

-

-

Concentration-Response Curve in the Presence of Antagonist:

-

In the continued presence of cirazoline, repeat the cumulative addition of norepinephrine to generate a second concentration-response curve.

-

A parallel rightward shift in the curve indicates competitive antagonism.

-

-

Repeat with Multiple Antagonist Concentrations:

-

Repeat steps 4 and 5 with at least two other concentrations of cirazoline.

-

-

Data Analysis (Schild Plot):

-

For each concentration of cirazoline, calculate the dose ratio (the ratio of the EC50 of norepinephrine in the presence of cirazoline to the EC50 in its absence).

-

Plot log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of cirazoline on the x-axis.

-

The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

-

Radioligand Binding Assay for α2-Adrenergic Receptor Antagonism

This protocol provides a general framework for determining the binding affinity (Ki) of cirazoline for α2-adrenergic receptors using a competitive binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of cirazoline for α2-adrenergic receptors expressed in a suitable cell line.

Materials:

-

Cell line stably expressing a specific human α2-adrenergic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing α2A, α2B, or α2C)

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine, selective α2-antagonists)

-

This compound

-

Non-specific binding control (e.g., a high concentration of an unlabeled α2-antagonist like yohimbine)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

Procedure:

-

Membrane Preparation:

-

Culture the cells to a high density.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Competitive Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein.

-

Add increasing concentrations of unlabeled cirazoline.

-

Add a constant, low concentration of the radioligand (typically at or below its Kd value).

-

For the determination of non-specific binding, add a saturating concentration of an unlabeled α2-antagonist to a separate set of tubes.

-

For total binding, add only the radioligand and membrane preparation.

-

Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of cirazoline.

-

Plot the percentage of specific binding against the logarithm of the cirazoline concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of cirazoline that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Conclusion

This compound possesses a dual pharmacological profile, acting as a potent α1-adrenergic agonist and a competitive α2-adrenergic antagonist. The functional antagonist potency, represented by a pA2 value of 7.56, is well-established. However, a comprehensive understanding of its α2-adrenergic antagonism, particularly its selectivity for the α2A, α2B, and α2C subtypes, requires further investigation through radioligand binding studies to determine the respective Ki values. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the nuanced pharmacology of cirazoline and similar compounds. This knowledge is crucial for the rational design and development of more selective and effective adrenergic receptor modulators.

References

Cirazoline Hydrochloride: An In-depth Technical Guide on its Effects on Food Intake and Hypothalamic Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of cirazoline (B1222771) hydrochloride, a potent α1-adrenergic receptor agonist, on food intake and the intricate neural circuits of the hypothalamus that govern appetite. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Suppression of Food Intake

Cirazoline hydrochloride has been demonstrated to be a potent suppressor of food intake.[1][2] Its primary mechanism of action is the activation of α1-adrenoceptors within the paraventricular nucleus (PVN) of the hypothalamus, a critical brain region for the homeostatic regulation of energy balance.[1][3] Unlike α2-adrenoceptor agonists which can stimulate feeding, α1-adrenoceptor activation by cirazoline leads to a reliable and dose-dependent reduction in food consumption.[1][4] This anorectic effect is not considered to be a result of malaise or competing motor responses.[3][5]

Quantitative Data on Food Intake Suppression

The anorectic effects of cirazoline have been quantified in rodent models through both central (intracerebroventricular and intra-PVN) and systemic administration routes. The following tables summarize the dose-dependent effects of cirazoline on food intake.

Table 1: Effect of Intraperitoneal (IP) Administration of Cirazoline on Food Intake in Rats

| Dosage (mg/kg) | Food Intake Suppression (ED50) | Reference |

| 0.05, 0.1, 0.2, 0.4 | ED50 = 0.05 mg/kg | [1] |

Table 2: Effect of Intra-Paraventricular Nucleus (PVN) Microinjection of Cirazoline on Food Intake in Rats

| Dosage (nmol) | Food Intake Suppression (ED50) | Reference |

| 3, 6, 12, 24 | ED50 = 23.4 nmol | [1] |

Hypothalamic Signaling Pathways

The binding of cirazoline to α1-adrenergic receptors in hypothalamic neurons, particularly within the PVN, initiates a cascade of intracellular signaling events that ultimately lead to a reduction in food intake.

α1-Adrenergic Receptor Signaling Cascade

Activation of α1-adrenoceptors, which are Gq-protein coupled receptors, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG are thought to modulate neuronal excitability and neurotransmitter release, contributing to the anorectic effect.[6]

Caption: Signaling pathway of cirazoline-induced anorexia via α1-adrenoceptors.

Interaction with Hypothalamic Neuropeptide Systems

The hypothalamus contains distinct populations of neurons that produce orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides. The arcuate nucleus (ARC) houses two key neuronal populations: those co-expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), which are potent orexigens, and those expressing Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART), which are anorexigenic.[7][8]

Noradrenergic inputs to the hypothalamus can differentially modulate these neuronal populations. While α2-adrenergic receptor activation tends to stimulate NPY/AgRP neurons and inhibit POMC neurons, promoting feeding, α1-adrenergic activation, as mimicked by cirazoline, is suggested to have opposing effects, contributing to satiety.[4][9] Specifically, α1A- and β-adrenergic receptors have been shown to excite orexigenic NPY/AgRP neurons, while α2A-adrenergic receptors inhibit anorexigenic POMC neurons.[9] The anorectic effect of cirazoline, acting on α1-receptors in the PVN, likely involves the modulation of these downstream neuropeptidergic pathways, although the precise nature of this interaction requires further elucidation.

Experimental Protocols

The investigation of cirazoline's effects on food intake and hypothalamic function employs a range of specialized experimental procedures.

Animal Models and Drug Administration

-

Animal Model: Adult male rats (e.g., Sprague-Dawley) are commonly used.[1][2][3] Animals are typically housed individually to allow for accurate measurement of food and water intake.

-

Systemic Administration: this compound is dissolved in a vehicle (e.g., sterile saline) and administered via intraperitoneal (IP) injection at varying doses (e.g., 0.05, 0.1, 0.2, 0.4 mg/kg).[1][2]

-

Intracerebroventricular (ICV) and Intra-PVN Administration: For central administration, animals are surgically implanted with a guide cannula targeting a lateral ventricle or the PVN.[3][10] After a recovery period, cirazoline is microinjected directly into the brain structure.

Caption: General experimental workflow for studying cirazoline's effects.

Measurement of Food Intake

Following drug administration, pre-weighed food is provided, and the amount consumed is measured at specific time intervals (e.g., 1, 2, 4, and 24 hours). Water intake is also monitored.

Analysis of Hypothalamic Neuropeptides

To investigate the impact of cirazoline on hypothalamic neuropeptide systems, the following methods can be employed:

-

Tissue Extraction: Following the experimental period, animals are euthanized, and the hypothalamus is rapidly dissected and frozen.

-

Neuropeptide Quantification:

-

ELISA (Enzyme-Linked Immunosorbent Assay) / RIA (Radioimmunoassay): These immunoassays are used to quantify the levels of specific neuropeptides (e.g., NPY, AgRP, α-MSH) in hypothalamic tissue homogenates.[1][11]

-

Hypothalamic Explant Perifusion: This ex vivo technique allows for the measurement of neuropeptide release from isolated hypothalamic tissue in response to pharmacological agents like cirazoline.[1]

-

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for elucidating the role of α1-adrenergic signaling in the central regulation of appetite. Its potent anorectic effects are mediated through the activation of α1-adrenoceptors in the PVN of the hypothalamus. While the initial intracellular signaling cascade is relatively well-understood, further research is warranted to fully delineate the downstream interactions with specific orexigenic and anorexigenic neuropeptidergic pathways. A deeper understanding of these mechanisms could pave the way for the development of novel therapeutic strategies for the management of obesity and other eating disorders. Future studies should focus on the precise changes in the expression and release of key neuropeptides like NPY, AgRP, and POMC in response to cirazoline administration and explore the potential involvement of other hypothalamic and extra-hypothalamic brain regions in mediating its effects on energy balance.

References

- 1. An ex vivo Perifusion Method for Quantitative Determination of Neuropeptide Release from Mouse Hypothalamic Explants [bio-protocol.org]

- 2. Effects of the alpha 1-adrenergic agonist cirazoline on locomotion and brown adipose tissue thermogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | α-1 Adrenoceptor Activation in the Dorsal Raphe Nucleus Decreases Food Intake in Fasted Rats [frontiersin.org]

- 6. Activation of Alpha-1 Adrenergic Receptors Increases Cytosolic Calcium in Neurons of the Paraventricular Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypothalamic circuits regulating appetite and energy homeostasis: pathways to obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzet.com [alzet.com]

- 11. Measurement of neuropeptide release: in vitro and in vivo procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Cirazoline Hydrochloride Stock Solution for In vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cirazoline hydrochloride is a potent and selective α1-adrenergic receptor agonist, demonstrating full agonism at the α1A subtype and partial agonism at the α1B and α1D subtypes.[1][2][3] Its utility in in vitro studies necessitates the accurate preparation of stock solutions to ensure experimental reproducibility and reliability. These application notes provide a comprehensive guide to preparing, storing, and handling this compound stock solutions for research applications.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. This data is summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆N₂O · HCl | [4][5] |

| Molecular Weight | 252.74 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥98% (HPLC) | [4] |

| CAS Number | 40600-13-3 | [4][6][7] |

The solubility of this compound in various solvents is a critical factor for stock solution preparation. The following table provides a summary of its solubility.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference(s) |

| Water | 24 - 33.33 | 94.96 - 131.87 | Ultrasonic assistance may be needed | [1][4][6] |

| DMSO | 25.27 - 33 | 100 | - | [2][4][8] |

| Ethanol | 3 | ~11.87 | - | [8] |

| PBS (pH 7.2) | 5 | ~19.78 | - | [2][8] |

| Dimethylformamide (DMF) | 16 | ~63.31 | - | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in water. Water is a common solvent for this compound and is suitable for many cell-based assays.

Materials:

-

This compound powder

-

Sterile, high-purity water (e.g., Milli-Q® or equivalent)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.25274 (mg/µmol) Example: For 10 mL of a 10 mM stock solution, you would need 10 mL x 10 mmol/L x 252.74 g/mol = 25.274 mg.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a clean weighing boat or paper.

-

Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of sterile, high-purity water.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1][6] Visually inspect the solution to ensure there are no visible particles.

-

Sterilization: To ensure the sterility of the stock solution for cell culture experiments, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.[1]

-

Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., in microcentrifuge tubes). This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When ready to use, thaw an aliquot at room temperature or on ice.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution of this compound

This protocol is for preparing a stock solution in dimethyl sulfoxide (B87167) (DMSO), which is often used for its excellent solubilizing properties.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile conical tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculate the required mass: Use the same formula as in Protocol 1.

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder.

-

Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of anhydrous, sterile-filtered DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid overheating.

-

Aliquoting and Storage: Dispense the DMSO stock solution into sterile, single-use aliquots in microcentrifuge tubes suitable for low-temperature storage.

-

Storage Conditions: Store the DMSO stock solution at -20°C or -80°C. DMSO has a high freezing point (~18.5°C), so the solution will be frozen at these temperatures.

Important Considerations:

-

Hygroscopicity: this compound may be hygroscopic. Store the powder in a desiccator and handle it in a low-humidity environment if possible.

-

Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and its solutions.

-

Solvent Choice: The choice of solvent should be compatible with the downstream experimental system. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1-0.5%).

-

Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium or buffer immediately before each experiment.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound primarily acts as an agonist at α1-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to many physiological processes, including smooth muscle contraction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cirazoline - Wikipedia [en.wikipedia.org]

- 4. This compound | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]

- 5. This compound | C13H17ClN2O | CID 11957512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Adrenergic Receptor Antagonist | TargetMol [targetmol.com]

- 7. This compound | 40600-13-3 [amp.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: Cirazoline Hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of cirazoline (B1222771) hydrochloride in common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), water, and phosphate-buffered saline (PBS). This document also includes a generalized protocol for solubility determination and a diagram of the primary signaling pathway associated with cirazoline hydrochloride.

Data Presentation: Solubility of this compound

The following table summarizes the quantitative solubility data for this compound in DMSO, water, and PBS.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Citation |

| DMSO | 33 | ~130.6 | - | [1][2] |

| 25.27 | 100 | - | [3][4] | |

| Water | >35 | >138.5 | Freely soluble. | |

| 33.33 | ~131.9 | Ultrasonic assistance may be required. | [5] | |

| 25.27 | 100 | - | [3][4] | |

| 24 | ~94.96 | Sonication is recommended for dissolution. | [6] | |

| PBS (pH 7.2) | 5 | ~19.8 | - | [1][2] |

Molecular Weight of this compound: 252.74 g/mol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in aqueous buffers for experimental use.

Materials:

-

This compound (crystalline solid)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock solution, add 39.57 µL of DMSO per 1 mg of this compound).

-

Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Aqueous Solubility (Kinetic Solubility Assay)

This protocol provides a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer, such as PBS. This method is suitable for initial screening purposes.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 100 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate (polypropylene for compound storage, clear for analysis)

-

Plate shaker

-

Plate reader or other analytical instrumentation (e.g., HPLC-UV) for quantification

Procedure:

-

Preparation of Test Solutions: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the concentrated DMSO stock solution of this compound to the buffer-containing wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate and incubate at room temperature for a defined period (e.g., 1.5 - 2 hours) with continuous shaking to allow the solution to reach equilibrium.

-

Separation of Undissolved Compound: If precipitation is observed, separate the soluble fraction from the insoluble precipitate. This can be achieved by centrifugation of the plate followed by careful collection of the supernatant, or by using a filter plate.

-

Quantification: Determine the concentration of the dissolved this compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility under the tested conditions.

Visualization of Signaling Pathway

Cirazoline is an α1-adrenergic receptor agonist.[2] The activation of α1-adrenergic receptors, which are G-protein coupled receptors, primarily involves the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Caption: this compound Signaling Pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Adrenergic alpha-1 Receptor Agonists: R&D Systems [rndsystems.com]

- 4. This compound | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Adrenergic Receptor Antagonist | TargetMol [targetmol.com]

Application Notes and Protocols for In Vivo Administration of Cirazoline Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirazoline (B1222771) hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist with high affinity for the α1A subtype, and partial agonism at the α1B and α1D subtypes. It is a valuable pharmacological tool for investigating the physiological and pathological roles of α1-adrenergic signaling in vivo. These application notes provide detailed protocols for the administration of Cirazoline hydrochloride in mouse models, summarize potential experimental outcomes, and illustrate the associated signaling pathways and experimental workflows.

I. Mechanism of Action and Signaling Pathway

This compound primarily acts as a full agonist at the α1A-adrenergic receptor and as a partial agonist at α1B and α1D-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) associated with the Gq/11 family of G-proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via α1-adrenergic receptors.

II. Experimental Protocols

A. Intraperitoneal (IP) Injection

This protocol is suitable for acute or short-term studies requiring precise dosing.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) if solubility is an issue, though this compound is water-soluble.

-

Sterile 1 mL syringes

-

Sterile 25-27 gauge needles

-

70% ethanol

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

This compound is soluble in water at 24 mg/mL.

-

For a 0.1 mg/kg dose in a 25 g mouse with an injection volume of 100 µL (0.1 mL), the required concentration is 0.025 mg/mL.

-

To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.

-

For the final injection solution (0.025 mg/mL), dilute the stock solution accordingly with sterile saline.

-

Ensure the solution is at room temperature before injection to avoid animal discomfort.

-

-

Animal Handling and Injection:

-

Weigh the mouse to determine the exact injection volume. The recommended injection volume is 5-10 mL/kg.

-

Properly restrain the mouse by scruffing the neck to expose the abdomen.

-

Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

B. Administration in Drinking Water

This method is suitable for chronic studies.

Materials:

-

This compound

-

Drinking water bottles

-

Graduated cylinders

Procedure:

-

Preparation of Medicated Drinking Water:

-

A study in B6/CBA mice used a concentration of 40 µM for 9 months to investigate antidepressant effects.

-

The molecular weight of this compound is 252.74 g/mol .

-

To prepare a 40 µM solution, dissolve 10.11 mg of this compound in 1 liter of drinking water.

-

Prepare fresh solution regularly (e.g., weekly) to ensure stability. Protect the solution from light.

-

-

Administration and Monitoring:

-

Provide the medicated water ad libitum.

-

Measure water consumption daily to monitor drug intake and ensure animals are not dehydrated.

-

Monitor the body weight and general health of the mice throughout the study.

-

Use a control group receiving non-medicated drinking water.

-

III. Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Cirazoline. Note that some data is from rat models but can serve as a reference for designing mouse experiments.

Table 1: Effect of Intraperitoneal Cirazoline on Locomotor Activity in Rats

| Dosage (mg/kg) | Horizontal Activity (Counts/30 min) | Vertical Activity (Counts/30 min) | Stereotypy (Counts/30 min) |

| Vehicle (0) | ~1800 | ~150 | ~1200 |

| 0.05 | ~1000 | ~75 | ~600 |

| 0.1 | ~1200 | ~100 | ~800 |

| 0.2 | ~1500 | ~125 | ~1000 |

| 0.4 | ~1600 | ~140 | ~1100 |

| Data are approximate values derived from graphical representation in a study on adult male rats.[1] A significant suppression was observed at 0.05 mg/kg. |

Table 2: Effects of Cirazoline on Neuronal Firing Rates in Rat Hypothalamic Slices

| Neuron Type | Baseline Firing Rate (impulses/s) | Firing Rate with Cirazoline (impulses/s) | Percent Change |

| Temperature Insensitive | 2.1 | 14.7 | +600% |

| Warm Sensitive | 3.3 | 0.2 | -94% |

IV. Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound in mice.

Experimental Workflow Diagram

Caption: A generalized workflow for in vivo studies with this compound.

V. Key Experimental Considerations

-